molecular formula C11H14O B14309392 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 111286-68-1

3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B14309392
CAS No.: 111286-68-1
M. Wt: 162.23 g/mol
InChI Key: IVOCOERABNYYQI-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is a heterocyclic organic compound with the molecular formula C10H12O. It is a derivative of benzoxepine, characterized by a seven-membered ring containing both oxygen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, terminal olefins obtained from reactions of tertiary chlorides with triphenylmethyl-lithium can be converted into epoxides, which then undergo base-induced ring-closure to form 3-hydroxy-2,3,4,5-tetrahydro-3-methylbenzoxepins .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. For instance, it may interact with the benzodiazepine site of the GABA A receptor, influencing neurotransmission and exhibiting anxiolytic effects . Additionally, it may interact with the 5-HT 2A receptor, contributing to its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interactions with biological targets, distinguishing it from other benzoxepine derivatives.

Properties

CAS No.

111286-68-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C11H14O/c1-9-6-7-10-4-2-3-5-11(10)12-8-9/h2-5,9H,6-8H2,1H3

InChI Key

IVOCOERABNYYQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2OC1

Origin of Product

United States

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